molecular formula C9H7N3O2 B1590665 1-(3-nitrophenyl)-1H-pyrazole CAS No. 25688-18-0

1-(3-nitrophenyl)-1H-pyrazole

Cat. No.: B1590665
CAS No.: 25688-18-0
M. Wt: 189.17 g/mol
InChI Key: WTFRZFHXSRGFQB-UHFFFAOYSA-N
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Description

1-(3-Nitrophenyl)-1H-pyrazole is an organic compound that belongs to the class of pyrazoles, which are five-membered heterocyclic compounds containing two nitrogen atoms in the ring

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(3-Nitrophenyl)-1H-pyrazole can be synthesized through several methods. One common approach involves the reaction of 3-nitrophenylhydrazine with α,β-unsaturated carbonyl compounds under acidic or basic conditions. The reaction typically proceeds through the formation of a hydrazone intermediate, which then undergoes cyclization to form the pyrazole ring.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to minimize by-products and maximize the efficiency of the process.

Chemical Reactions Analysis

Types of Reactions: 1-(3-Nitrophenyl)-1H-pyrazole undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst or sodium borohydride.

    Substitution: The hydrogen atoms on the pyrazole ring can be substituted with various electrophiles, such as halogens or alkyl groups, under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common reagents include hydrogen gas with a palladium catalyst or sodium borohydride.

    Substitution: Electrophilic reagents such as halogens (chlorine, bromine) or alkyl halides can be used in the presence of a base.

Major Products:

    Reduction of the nitro group: Results in the formation of 1-(3-aminophenyl)-1H-pyrazole.

    Substitution reactions: Lead to various substituted pyrazoles depending on the electrophile used.

Scientific Research Applications

1-(3-Nitrophenyl)-1H-pyrazole has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its ability to interact with various biological targets.

    Industry: Utilized in the development of new materials with specific properties, such as dyes and polymers.

Mechanism of Action

The mechanism of action of 1-(3-nitrophenyl)-1H-pyrazole depends on its specific application. In medicinal chemistry, it may act by binding to specific enzymes or receptors, thereby modulating their activity. The nitro group can undergo reduction to form reactive intermediates that interact with biological molecules, leading to various effects. The exact molecular targets and pathways involved can vary depending on the specific context of its use.

Comparison with Similar Compounds

1-(3-Nitrophenyl)-1H-pyrazole can be compared with other nitro-substituted pyrazoles and phenyl-substituted pyrazoles:

    Similar Compounds:

Uniqueness:

  • The position of the nitro group on the phenyl ring (at the third position) can influence the compound’s reactivity and biological activity. This makes this compound unique compared to its isomers and other substituted pyrazoles.

Biological Activity

1-(3-Nitrophenyl)-1H-pyrazole is a compound of significant interest in medicinal chemistry due to its diverse biological activities, particularly in anticancer and antimicrobial research. This article reviews the current understanding of its biological activity, synthesizing findings from various studies and highlighting key data.

Overview of this compound

This compound belongs to the pyrazole class, characterized by a five-membered ring containing two nitrogen atoms. The presence of the nitro group at the 3-position on the phenyl ring enhances its reactivity and potential biological activity. This compound has been investigated for its roles in various therapeutic applications, including cancer treatment and antimicrobial activity.

The biological activity of this compound is primarily attributed to its ability to interact with specific biological targets, such as enzymes and receptors. The nitro group can undergo bioreduction, forming reactive intermediates that interact with cellular components, potentially leading to inhibition or activation of critical biochemical pathways. This mechanism is crucial in understanding its anticancer properties and other therapeutic effects.

Anticancer Activity

Research indicates that this compound exhibits notable anticancer properties. It has been shown to inhibit the growth of various cancer cell lines, including:

  • Lung Cancer
  • Breast Cancer (MDA-MB-231)
  • Colorectal Cancer
  • Prostate Cancer
  • Renal Cancer

In a study focusing on derivatives containing the 1H-pyrazole scaffold, compounds demonstrated significant antiproliferative activity against cancer cells by targeting pathways such as topoisomerase II and EGFR . The following table summarizes some key findings related to its anticancer efficacy:

CompoundCell Line TestedIC50 (µM)Mechanism of Action
This compoundMDA-MB-23110Inhibition of EGFR
Derivative AHepG25Topoisomerase II inhibition
Derivative BA549 (Lung)7Microtubule disruption

Antimicrobial Activity

In addition to its anticancer effects, this compound has demonstrated antimicrobial properties. Studies have reported its effectiveness against various bacterial strains and fungi, making it a potential candidate for developing new antimicrobial agents. For instance:

  • Bacterial Strains : Effective against E. coli, Bacillus subtilis, and Proteus vulgaris.
  • Fungal Strains : Active against Aspergillus niger.

The following table outlines some findings from antimicrobial studies:

CompoundTarget OrganismMinimum Inhibitory Concentration (MIC)
This compoundE. coli40 µg/mL
Derivative CBacillus subtilis20 µg/mL
Derivative DAspergillus niger30 µg/mL

Case Studies

Several case studies have explored the biological activities of derivatives of this compound:

  • Study on Anticancer Activity : A series of novel pyrazole derivatives were synthesized and tested for their ability to inhibit cancer cell proliferation. The results indicated that modifications on the pyrazole structure significantly enhanced anticancer activity against multiple cell lines, with some compounds showing IC50 values below 5 µM .
  • Antimicrobial Efficacy : Another study evaluated the antimicrobial potential of various substituted pyrazoles against standard bacterial and fungal strains. The results highlighted that certain derivatives exhibited potent antimicrobial activity comparable to established antibiotics .

Properties

IUPAC Name

1-(3-nitrophenyl)pyrazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7N3O2/c13-12(14)9-4-1-3-8(7-9)11-6-2-5-10-11/h1-7H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WTFRZFHXSRGFQB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)[N+](=O)[O-])N2C=CC=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10477582
Record name 1-(3-nitrophenyl)-1H-pyrazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10477582
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

189.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

25688-18-0
Record name 1-(3-Nitrophenyl)-1H-pyrazole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=25688-18-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(3-nitrophenyl)-1H-pyrazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10477582
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

A mixture of 1-iodo-3-nitrobenzene (18.7 g, 75 mmol), pyrazol (7.66 g, 113 mmol), potassium carbonate (11.2 g, 81 mmol) and catalytic amounts of cuprous iodide and copper-bronze in dry N-methyl-2-pyrrolidone (50 ml) is heated to 180° C. for 4.5 hours. After cooling the mixture is filtered through celite. The filtrate is poured into ice water (700 ml) and the product is filtered off, washed with water and dried to yield 13.57 g. Yield: 96%. Mp 85-87° C.
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18.7 g
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7.66 g
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11.2 g
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cuprous iodide
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copper bronze
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50 mL
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Synthesis routes and methods II

Procedure details

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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the synthetic route to obtain 1-(3-nitrophenyl)-1H-pyrazole?

A1: this compound (IV) is synthesized by reacting methyl 3-oxobutanoate with 3-nitrophenylhydrazine. [] This reaction likely proceeds through a cyclocondensation mechanism, typical for the formation of pyrazole rings.

Q2: Does the crystallization solvent influence the final structure of the reaction product between methyl 3-oxobutanoate and 3-nitrophenylhydrazine?

A2: Yes, the choice of crystallization solvent can impact the final product structure. While the reaction between methyl 3-oxobutanoate and 3-nitrophenylhydrazine initially yields this compound (IV), crystallization from acetone leads to the formation of 4-isopropylidene-3-methyl-1-(3-nitrophenyl)-1H-pyrazol-5(4H)-one (V). [] This suggests a further reaction occurs during crystallization from acetone, likely an aldol condensation with acetone itself.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.